(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow chemistry techniques to scale up the process efficiently .
Chemical Reactions Analysis
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups, leading to various substituted derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may modulate the activity of sodium channels, affecting neuronal signaling and potentially providing therapeutic benefits in conditions like chronic pain or epilepsy .
Comparison with Similar Compounds
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
(5-fluoro-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: Lacks the methyl group, which may affect its biological activity.
(5-chloro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: Substitution of fluorine with chlorine can lead to different reactivity and potency.
(5-fluoro-1-methyl-1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone: Methyl substitution on the piperidine ring may alter its pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21FN2O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H21FN2O/c1-23-19-8-7-18(22)13-17(19)14-20(23)21(25)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
InChI Key |
SDTRHWIFIONZKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.